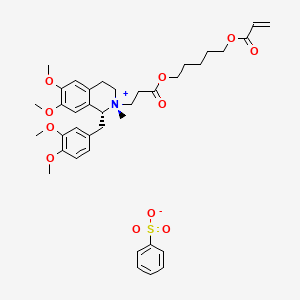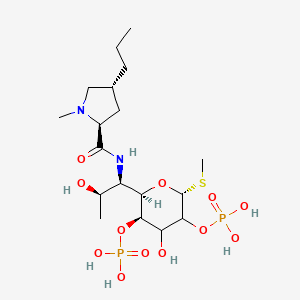
Lincomycin 2,4-Diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lincomycin 2,4-Diphosphate is a derivative of lincomycin, a lincosamide antibiotic. Lincomycin itself is derived from the soil bacterium Streptomyces lincolnensis. This compound is known for its antibacterial properties, particularly against Gram-positive bacteria. This compound is used in various scientific and medical applications due to its enhanced solubility and stability compared to lincomycin.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Lincomycin 2,4-Diphosphate involves the phosphorylation of lincomycin. The process typically includes the reaction of lincomycin with phosphoric acid or its derivatives under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves fermentation of Streptomyces lincolnensis to produce lincomycin, followed by its chemical modification to introduce the diphosphate groups. The production process is optimized for high yield and purity, with stringent quality control measures in place.
Analyse Chemischer Reaktionen
Types of Reactions: Lincomycin 2,4-Diphosphate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy.
Substitution: Substitution reactions, particularly at the phosphate groups, can lead to the formation of new derivatives with varied properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Phosphorylation reagents like phosphoric acid and its derivatives are employed.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Lincomycin 2,4-Diphosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions to study its reactivity and potential for forming new compounds.
Biology: Employed in studies involving bacterial resistance and the development of new antibiotics.
Medicine: Investigated for its potential in treating bacterial infections, especially in cases where other antibiotics are ineffective.
Industry: Utilized in the production of veterinary medicines and as a standard in analytical chemistry for quality control.
Wirkmechanismus
Lincomycin 2,4-Diphosphate exerts its antibacterial effects by binding to the 50S subunit of the bacterial ribosome. This binding inhibits protein synthesis by preventing the translocation of peptidyl-tRNA from the A-site to the P-site. The compound specifically targets the 23S rRNA within the ribosome, leading to the inhibition of bacterial growth and replication.
Vergleich Mit ähnlichen Verbindungen
Clindamycin: A semisynthetic derivative of lincomycin with a chlorine atom replacing the hydroxyl group.
Lincomycin: The parent compound from which Lincomycin 2,4-Diphosphate is derived.
Comparison:
This compound vs. Clindamycin: this compound has enhanced solubility and stability, making it more suitable for certain applications. Clindamycin, however, is more potent against a broader range of bacteria.
This compound vs. Lincomycin: The diphosphate derivative offers better solubility and stability, which can be advantageous in both research and therapeutic contexts.
Eigenschaften
Molekularformel |
C18H36N2O12P2S |
|---|---|
Molekulargewicht |
566.5 g/mol |
IUPAC-Name |
[(2R,3R,6R)-4-hydroxy-2-[(1R,2R)-2-hydroxy-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-6-methylsulfanyl-5-phosphonooxyoxan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C18H36N2O12P2S/c1-5-6-10-7-11(20(3)8-10)17(23)19-12(9(2)21)14-15(31-33(24,25)26)13(22)16(18(30-14)35-4)32-34(27,28)29/h9-16,18,21-22H,5-8H2,1-4H3,(H,19,23)(H2,24,25,26)(H2,27,28,29)/t9-,10-,11+,12-,13?,14-,15-,16?,18-/m1/s1 |
InChI-Schlüssel |
GQOJXCBQPMDETP-DUWVIQLRSA-N |
Isomerische SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H](C(C([C@H](O2)SC)OP(=O)(O)O)O)OP(=O)(O)O)[C@@H](C)O |
Kanonische SMILES |
CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)OP(=O)(O)O)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


ruthenium(II)](/img/structure/B13848702.png)
![[1-(phenylmethyl)-1H-indol-5-yl]methanol](/img/structure/B13848709.png)
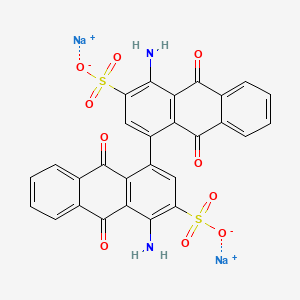
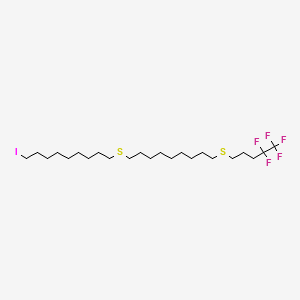
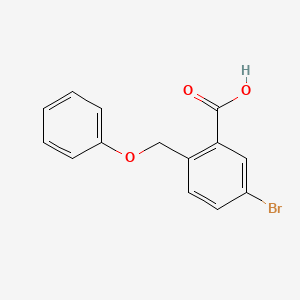
![4,11-dibromo-8,8-bis(3,7-dimethyloctyl)-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene](/img/structure/B13848735.png)

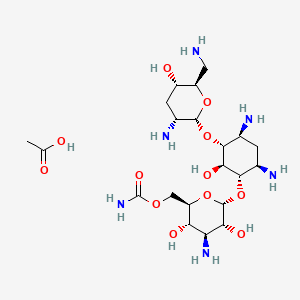

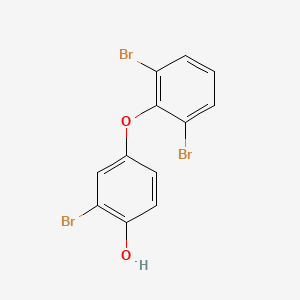


![Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13848790.png)
